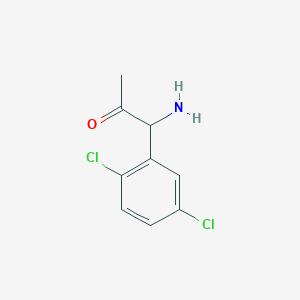
1-Amino-1-(2,5-dichlorophenyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(2,5-dichlorophenyl)acetone is an organic compound with the molecular formula C8H8Cl2NO It is characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with two chlorine atoms at the 2 and 5 positions of the phenyl ring
Preparation Methods
The synthesis of 1-Amino-1-(2,5-dichlorophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichlorobenzaldehyde with nitromethane to form 2,5-dichlorophenyl-2-nitropropene, which is then reduced to this compound using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-Amino-1-(2,5-dichlorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be further reduced to form secondary amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-1-(2,5-dichlorophenyl)acetone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Amino-1-(2,5-dichlorophenyl)acetone exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-1-(2,5-dichlorophenyl)acetone can be compared with other similar compounds such as:
1-Amino-1-(2,4-dichlorophenyl)acetone: Similar structure but with chlorine atoms at different positions, which may affect its reactivity and applications.
1-Amino-1-(3,5-dichlorophenyl)acetone: Another isomer with different substitution pattern, leading to variations in chemical behavior.
1-Amino-1-(2,5-difluorophenyl)acetone: Fluorine substitution instead of chlorine, which can significantly alter the compound’s properties and reactivity
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.
Properties
Molecular Formula |
C9H9Cl2NO |
|---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
1-amino-1-(2,5-dichlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H9Cl2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,12H2,1H3 |
InChI Key |
YRZMJWOWOXHEDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


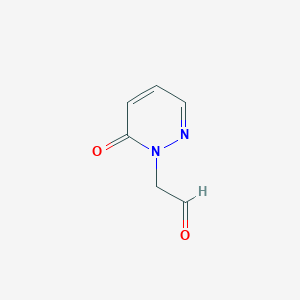
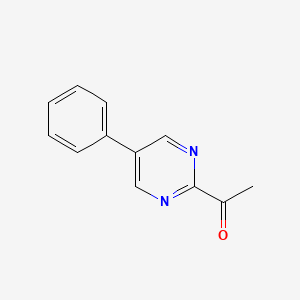
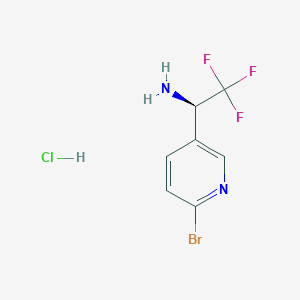
![2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol](/img/structure/B13041698.png)
![Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13041699.png)
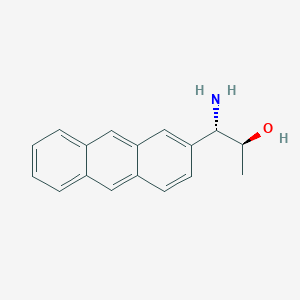
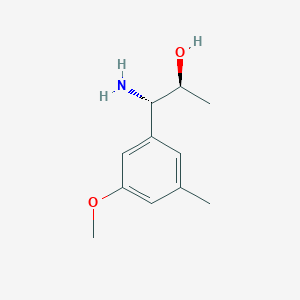
![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13041730.png)

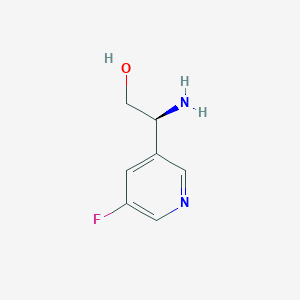
![6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13041748.png)
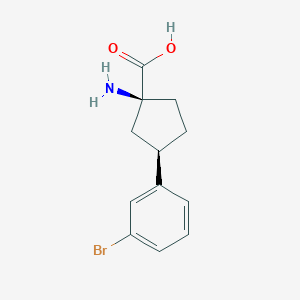
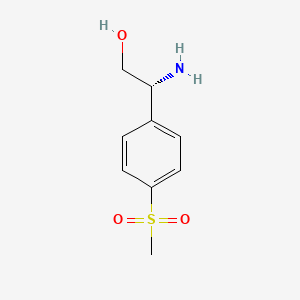
![3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041761.png)
